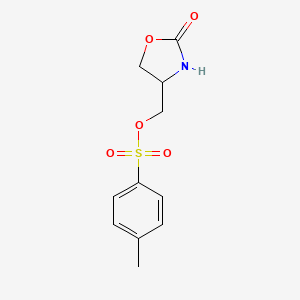

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate

概要

説明

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: is a chemical compound belonging to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen, nitrogen, and carbon atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1,2-amino alcohols with appropriate sulfonating agents. The reaction conditions may vary, but common solvents include dioxane and dimethylsulfoxide (DMSO), with catalysts such as triethylamine being used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using multicomponent reactions that allow for the efficient production of functionalized oxazolidines. These methods often involve metal-free domino annulation or transition metal-catalyzed cascade reactions, which are scalable and cost-effective for large-scale production.

化学反応の分析

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions are common, where different groups can replace the sulfonate group.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

Reduction reactions often involve lithium aluminum hydride or sodium borohydride.

Substitution reactions can be carried out using nucleophiles like sodium hydroxide or amines.

Major Products Formed:

Oxidation can yield carboxylic acids or ketones.

Reduction can produce alcohols or amines.

Substitution can result in the formation of various sulfonate esters or amides.

科学的研究の応用

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and functionalized oxazolidines.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of various chemical products, including polymers and coatings.

作用機序

The mechanism by which (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological or chemical changes.

類似化合物との比較

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate: is unique in its structure and reactivity compared to other similar compounds, such as:

Rivaroxaban: A well-known anticoagulant that also contains an oxazolidinone ring.

Linezolid: An antibiotic used to treat bacterial infections, which is another example of an oxazolidinone derivative.

These compounds share the oxazolidinone ring but differ in their functional groups and applications, highlighting the versatility and potential of this compound.

生物活性

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate, a compound belonging to the oxazolidinone class, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

The compound's molecular formula is CHNOS, with a molecular weight of 271.29 g/mol. It features a five-membered ring structure that includes nitrogen and oxygen atoms, characteristic of oxazolidinones. Its synthesis typically involves the reaction of 1,2-amino alcohols with sulfonating agents under specific conditions using solvents like dioxane or DMSO .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function as an inhibitor or activator of specific enzymes or receptors, leading to significant biological changes. Notably, it has been studied for its potential herbicidal properties by targeting chloroplast translation processes in plants .

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class, including this compound, exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics. For instance, linezolid, a well-known oxazolidinone antibiotic, shows similar structural characteristics and has been effective against resistant bacterial strains .

Herbicidal Activity

A notable study highlighted the herbicidal potential of this compound through its action on chloroplast translation. The research suggests that derivatives of oxazolidinones can inhibit plant growth by disrupting essential photosynthetic processes. This opens avenues for developing new herbicides with unique modes of action .

Case Studies and Research Findings

Comparison with Similar Compounds

The structural similarities between this compound and other oxazolidinones like linezolid and rivaroxaban highlight its versatility:

| Compound | Class | Primary Use |

|---|---|---|

| Linezolid | Antibiotic | Treatment of bacterial infections |

| Rivaroxaban | Anticoagulant | Blood clot prevention |

| This compound | Emerging Herbicide/Antimicrobial | Potential use in herbicide development |

特性

IUPAC Name |

(2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXRYNVWWTZADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。